7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a fluoro group, a methyl group, and a piperidinylmethyl group linked to an oxadiazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic substitution reactions using appropriate fluorinating and methylating agents.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the quinazolinone core.
Linking the Oxadiazole Moiety: The oxadiazole moiety can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the piperidinylmethyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce derivatives with reduced functional groups.
Scientific Research Applications
7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-2-methylquinazolin-4-one: A simpler derivative lacking the piperidinylmethyl and oxadiazole groups.
2-Methyl-3-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one: A derivative lacking the fluoro group.
7-Fluoro-3-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one: A derivative lacking the methyl group.
Uniqueness
The uniqueness of 7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the piperidinylmethyl and oxadiazole groups contribute to its potential biological activities.
Properties
IUPAC Name |
7-fluoro-2-methyl-3-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-12-21-17-9-15(20)3-4-16(17)19(26)25(12)10-14-5-7-24(8-6-14)11-18-23-22-13(2)27-18/h3-4,9,14H,5-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFCVIXJKABTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4=NN=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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